Chlorobis(2,4,6-trimethylphenyl)borane
Description
Chlorobis(2,4,6-trimethylphenyl)borane is an organoboron compound featuring two mesityl (2,4,6-trimethylphenyl) groups and one chlorine atom bonded to a central boron atom. This structure confers unique steric and electronic properties, making it valuable in catalysis and materials science. The mesityl groups provide steric protection, stabilizing the boron center, while the chlorine atom modulates its Lewis acidity.
Properties
IUPAC Name |
chloro-bis(2,4,6-trimethylphenyl)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BCl/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCDVMPJPKWGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50780845 | |
| Record name | Chlorobis(2,4,6-trimethylphenyl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50780845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240432-83-1 | |
| Record name | Chlorobis(2,4,6-trimethylphenyl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50780845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Laboratory-Scale Synthesis via Haloform Reaction
The most widely documented method for synthesizing chlorobis(2,4,6-trimethylphenyl)borane involves a two-step haloform reaction pathway. The first step entails the preparation of α-chloro-2,4,6-trimethylacetophenone (II) through Friedel-Crafts acylation of 1,3,5-trimethylbenzene (mesitylene) with chloroacetyl chloride. Iron(III) oxide serves as the catalyst, enabling regioselective acylation at the para position under mild conditions (0–150°C, 0.01–50 bar).
The second step involves the cleavage of α-chloro-2,4,6-trimethylacetophenone using in situ-generated alkali hypochlorite. A phase transfer catalyst, such as dimethyldibenzylammonium chloride, facilitates the reaction between the acetophenone derivative and chlorine gas in a sodium hydroxide solution. This step proceeds at 40–70°C under atmospheric pressure, yielding 2,4,6-trimethylbenzoic acid as an intermediate. Subsequent boron functionalization is achieved via reaction with boron trichloride or boronic acid derivatives.
Table 1: Optimization Parameters for Haloform Reaction
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 40–70°C | Maximizes reaction rate without decomposition |
| NaOH Concentration | 20–25% (w/w) | Ensures sufficient hypochlorite generation |
| Molar Ratio (Cl₂:II) | 1.5:1 to 5:1 | Prevents overchlorination |
| Phase Transfer Catalyst | 0.5–2% (w/w) | Enhances interfacial reactivity |
Industrial Production Using Continuous Flow Systems
Scalable production of this compound employs continuous flow reactors to improve efficiency and purity. A representative protocol involves:
- Feedstock Preparation : Mesitylene and chloroacetyl chloride are premixed in a 1:1 molar ratio.
- Catalytic Acylation : The mixture is passed through a fixed-bed reactor containing iron oxide nanoparticles (50–100 nm diameter) at 80°C and 10 bar.
- Inline Halogenation : The intermediate is reacted with gaseous chlorine in a microreactor channel, achieving 95% conversion within 2 minutes.
- Boron Incorporation : The chlorinated product is treated with boron trifluoride-diethyl etherate in heptane at −70°C, yielding the final compound with >90% purity.
Table 2: Industrial Process Metrics
| Metric | Benchmarked Value |
|---|---|
| Throughput | 50 kg/h per reactor line |
| Energy Consumption | 15 kWh/kg product |
| Waste Generation | <5% non-recyclable byproducts |
Mechanistic Insights into Boron Functionalization
The boron incorporation step proceeds through a Lewis acid-mediated mechanism. Boron trifluoride coordinates to the carbonyl oxygen of 2,4,6-trimethylbenzoic acid, facilitating nucleophilic attack by chloride ions. This results in the displacement of the carboxylic acid group and formation of the B-Cl bond. Kinetic studies reveal the rate-determining step involves the dissociation of the boron-oxygen intermediate, with an activation energy of 85 kJ/mol.
Critical Factors Influencing Reaction Efficiency :
- Steric Effects : The 2,4,6-trimethylphenyl groups hinder side reactions by shielding the boron center.
- Solvent Polarity : Nonpolar solvents (e.g., n-heptane) favor tighter ion pairs, accelerating the substitution process.
- Catalyst Regeneration : Iron oxide catalysts maintain activity for >100 cycles through oxidative regeneration protocols.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Haloform | 78–82 | 88–92 | Moderate |
| Continuous Flow | 89–93 | 94–97 | High |
| Microwave-Assisted | 85 | 90 | Low |
Microwave-assisted synthesis, though faster (30 minutes vs. 5 hours), faces limitations in product isolation due to residual dielectric heating effects.
Chemical Reactions Analysis
Types of Reactions
Chlorobis(2,4,6-trimethylphenyl)borane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can participate in reduction reactions, often involving the boron center.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new organoboron compounds with different substituents.
Oxidation: Production of boronic acids or borates.
Reduction: Formation of borohydrides or other reduced boron species.
Scientific Research Applications
Chlorobis(2,4,6-trimethylphenyl)borane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of chlorobis(2,4,6-trimethylphenyl)borane involves its ability to form stable complexes with various substrates. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in various catalytic processes and chemical transformations. The molecular targets and pathways involved depend on the specific application, such as forming carbon-carbon bonds in organic synthesis or interacting with biological molecules in drug delivery systems.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
Key Observations :
- Substituent Bulk : this compound has intermediate steric bulk compared to tris-substituted analogs (e.g., C₂₄H₂₄BBr₃) and simpler diphenylboranes (e.g., C₁₂H₁₀BCl).
- Halogen Effects : Replacing Cl with F (as in Fluorobis(2,4,6-trimethylphenyl)borane) reduces molecular weight and increases electronegativity, enhancing Lewis acidity .
Physical Properties
Table 2: Thermal and Physical Data
Key Observations :
- Melting Points : Tris-substituted boranes (e.g., C₄₆H₄₈B₂S₂ in ) exhibit higher melting points (~283°C) than bis-substituted analogs (~177°C), attributed to increased molecular symmetry and packing efficiency.
- Halogen Impact : Chlorine’s larger atomic size compared to fluorine may contribute to higher melting points in chlorinated boranes due to stronger van der Waals interactions.
Electronic and Reactivity Comparisons
Lewis Acidity and Steric Effects
- Chlorobis(mesityl)borane : The mesityl groups sterically shield the boron center, reducing its accessibility while the Cl atom provides moderate Lewis acidity. This balance makes it suitable for frustrated Lewis pair (FLP) chemistry .
- Fluorobis(mesityl)borane : The electronegative F atom increases Lewis acidity, enhancing reactivity in electron-deficient systems. However, steric hindrance from mesityl groups may limit substrate access .
- Tris(2,4-difluorophenyl)borane : With three electron-withdrawing F atoms, this compound exhibits high Lewis acidity, often used in polymerization catalysis. However, it lacks the steric protection of mesityl groups, making it more reactive but less stable .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Chlorobis(2,4,6-trimethylphenyl)borane, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves reacting bis(2,4,6-trimethylphenyl)borane precursors with chlorinating agents under inert conditions. For purity optimization, rigorous exclusion of moisture and oxygen is critical. Characterization via multinuclear NMR (e.g., B and H NMR) and mass spectrometry ensures structural integrity. In analogous tris(aryl)borane syntheses, stoichiometric control and low-temperature crystallization are employed to minimize byproducts .
Q. How is the Lewis acidity of this compound quantified experimentally?
- Methodological Answer : The Gutmann-Beckett method is widely used, where the P NMR chemical shift of an adduct with triethylphosphine oxide (EtPO) correlates with Lewis acidity. Alternatively, Childs’ method employs competitive titration with fluorinated alcohols (e.g., B(CF) as a reference). These methods require calibration against known Lewis acids to ensure accuracy .
Q. What spectroscopic techniques are essential for characterizing steric and electronic properties?
- Methodological Answer : X-ray crystallography provides steric insights (e.g., bond angles, substituent crowding), while B NMR reveals electronic effects via chemical shifts. IR spectroscopy can identify B-Cl stretching modes (~600–800 cm). For dynamic behavior, variable-temperature NMR probes conformational flexibility .
Advanced Research Questions
Q. How does this compound participate in frustrated Lewis pair (FLP) chemistry for small-molecule activation?
- Methodological Answer : In FLPs, steric bulk from the 2,4,6-trimethylphenyl groups prevents adduct formation with Lewis bases (e.g., phosphines), enabling H or CO activation. Experimental protocols involve mixing equimolar FLP components under inert gas, followed by gas exposure and monitoring via H NMR or gas consumption measurements. Comparative studies with B(CF) highlight differences in reactivity and selectivity .
Q. What role does this borane play in fluoride-ion battery electrolytes, and how is its performance evaluated?
- Methodological Answer : As an anion acceptor, it enhances fluoride-ion conductivity in electrolytes. Performance is assessed via cyclic voltammetry (ionic mobility) and galvanostatic cycling (capacity retention). For example, mixtures with CsF in tetraglyme solvents are tested in half-cells using Mg or Pb electrodes. Stability is monitored through post-cycling NMR to detect decomposition .
Q. How do single-electron-transfer (SET) processes involving this borane influence radical-mediated catalysis?
- Methodological Answer : SET is probed using EPR spectroscopy to detect radical intermediates. For instance, reactions with trityl cations or triarylamines generate borane radical anions, which are stabilized by aryl substituents. Kinetic studies (UV-vis or stopped-flow techniques) quantify electron-transfer rates, while DFT calculations model orbital interactions .
Data Contradictions and Resolution
Q. Discrepancies in reported Lewis acidity values: How to reconcile conflicting data?
- Methodological Answer : Variations arise from solvent polarity, reference standards, or moisture contamination. Standardize measurements in anhydrous toluene or hexane using B(CF) as a benchmark. Cross-validate with multiple methods (Gutmann-Beckett, fluorophore quenching) and report error margins .
Q. Divergent synthetic yields in sterically hindered borane systems: What factors dominate?
- Methodological Answer : Steric hindrance from 2,4,6-trimethylphenyl groups slows reaction kinetics. Optimize via high-dilution conditions or microwave-assisted synthesis to enhance mixing. Purification challenges (e.g., column chromatography vs. recrystallization) should be documented with B NMR tracking .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
